molecular formula C16H14FN5O3S B6562416 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide CAS No. 946381-08-4

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide

Cat. No.: B6562416
CAS No.: 946381-08-4
M. Wt: 375.4 g/mol
InChI Key: VVOQHEMMPLKVNN-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a synthetic compound with unique structural features, making it an interesting subject for various scientific explorations. Its molecular architecture combines the functionality of a tetrazole ring with a fluorophenyl and a sulfonylbenzamide moiety, leading to a compound that exhibits distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One commonly used method includes the preparation of the tetrazole ring through [2+3] cycloaddition reactions between organic azides and alkynes. This intermediate is then subjected to further functionalization by introducing the fluorophenyl group and the sulfonylbenzamide unit via nucleophilic substitution and coupling reactions.

Industrial Production Methods: On an industrial scale, optimizing these reactions for high yield and purity is crucial. Techniques such as catalytic hydrogenation, microwave-assisted synthesis, and flow chemistry may be employed to enhance efficiency and scalability. Reaction conditions are fine-tuned to ensure that the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound may undergo oxidation under specific conditions, especially at the tetrazole ring, altering its reactivity and stability.

  • Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially leading to a range of derivatives with varying properties.

Common Reagents and Conditions Used:

  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents such as lithium aluminium hydride or catalytic hydrogenation conditions for reductions.

  • Various nucleophiles or electrophiles for substitution reactions under mild to moderate conditions.

Major Products Formed: The major products vary depending on the specific reaction type. For instance, oxidation might yield sulfoxide or sulfone derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide array of functionalized tetrazole derivatives.

Scientific Research Applications

In Chemistry: N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structural motifs are exploited in developing new ligands, catalysts, and materials with specific electronic or steric properties.

In Biology: This compound's biological activity is of particular interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biochemical research.

In Medicine: this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets in the body could lead to new treatments for various diseases.

In Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers. Its diverse reactivity profile allows for the creation of materials with tailored properties for specific industrial applications.

Mechanism of Action

Molecular Targets and Pathways Involved: The mechanism by which N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide exerts its effects is complex. It may interact with enzymes, receptors, or DNA, depending on the context. For example, in an antimicrobial setting, it might inhibit critical bacterial enzymes, leading to cell death.

Pathways: Key pathways could include signal transduction pathways where the compound modulates enzyme activity or gene expression, thus impacting cellular processes.

Comparison with Similar Compounds

  • N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide: The chloro analog shares many similarities but might differ in reactivity or biological activity due to the presence of chlorine instead of fluorine.

  • N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide: The bromo counterpart could have distinct physical properties and interactions due to the larger size and different electronic effects of bromine.

Highlighting Uniqueness: What sets N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide apart is the presence of the fluorine atom. Fluorine's high electronegativity and small size influence the compound's reactivity and biological interactions, often leading to increased stability and enhanced biological activity compared to its halogenated counterparts.

So, what part of this compound's story interests you the most?

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-26(24,25)14-5-3-2-4-13(14)16(23)18-10-15-19-20-21-22(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOQHEMMPLKVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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